4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that features a combination of piperazine, phenyl, and thieno[2,3-d]pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The reaction of 4-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine to form 2-(4-chlorophenoxy)ethylpiperazine.
Synthesis of the Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core is synthesized through a cyclization reaction involving appropriate starting materials such as thiophene and cyanamide derivatives.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the thieno[2,3-d]pyrimidine core under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl-3-methoxybenzamide: A selective D4 dopamine receptor ligand.
2-(4-(3-Chlorophenyl)-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide: Used in various pharmacological studies.
Uniqueness
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific interactions with molecular targets and pathways make it a valuable compound for further research and development in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c25-19-6-8-20(9-7-19)30-15-14-28-10-12-29(13-11-28)23-22-21(18-4-2-1-3-5-18)16-31-24(22)27-17-26-23/h1-9,16-17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAMKQSNXMWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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